molecular formula C27H14FNO8 B6309150 (6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate CAS No. 1609395-31-4

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate

Cat. No.: B6309150
CAS No.: 1609395-31-4
M. Wt: 499.4 g/mol
InChI Key: HFZLATFWCUOGDG-UHFFFAOYSA-N
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Description

(6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-5-nitrobenzoate is a complex organic compound that features a spiro linkage between a benzofuran and a xanthene moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-5-nitrobenzoate typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Xanthene Moiety: The xanthene ring is often prepared by the condensation of resorcinol with phthalic anhydride in the presence of a strong acid like sulfuric acid.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the benzofuran and xanthene intermediates under controlled conditions, often involving a catalyst to facilitate the spiro formation.

    Esterification: The final step involves the esterification of the spiro compound with 2-fluoro-5-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro and nitro groups on the benzoate moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines (NH₂R) or thiols (SHR)

Major Products

    Oxidation: Formation of carboxylic acids or quinones

    Reduction: Formation of amines

    Substitution: Formation of substituted benzoates

Scientific Research Applications

Chemistry

In chemistry, (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a fluorescent probe due to its xanthene moiety, which is known for its fluorescence properties. It can help in imaging and tracking biological processes at the cellular level.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or reactivity, which can be applied in sensors, imaging devices, and other technologies.

Comparison with Similar Compounds

Similar Compounds

  • (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) benzoate
  • (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-chloro-5-nitrobenzoate
  • (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-4-nitrobenzoate

Uniqueness

The presence of the 2-fluoro-5-nitrobenzoate moiety in (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-5-nitrobenzoate distinguishes it from similar compounds

Properties

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H14FNO8/c28-22-10-5-14(29(33)34)11-18(22)25(31)35-16-7-9-21-24(13-16)36-23-12-15(30)6-8-20(23)27(21)19-4-2-1-3-17(19)26(32)37-27/h1-13,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZLATFWCUOGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=C(C=CC(=C6)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H14FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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